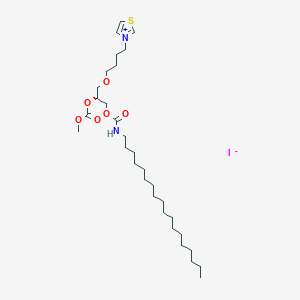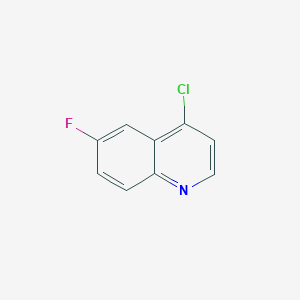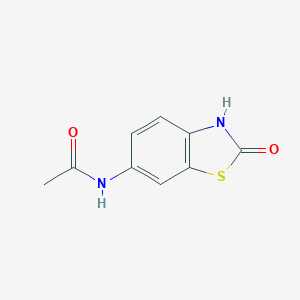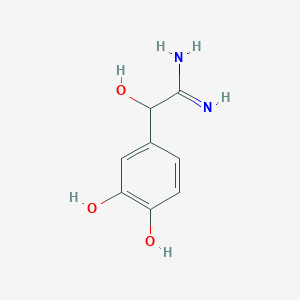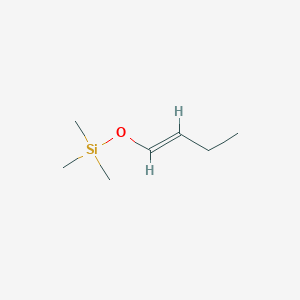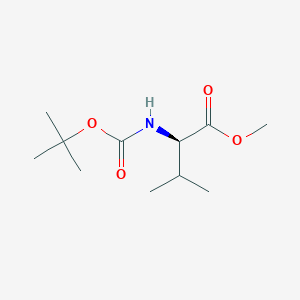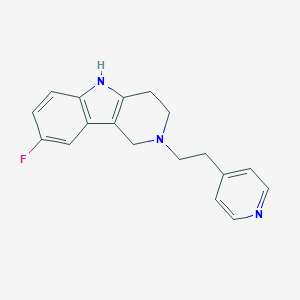
Sesamolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sesamolinol belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cereals and cereal products and sesame. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Inhibition of Melanin Synthesis : Sesamolinol inhibits tyrosinase, a key enzyme in melanin synthesis, in vitro. This inhibition has implications for potential applications in skincare and treatment of hyperpigmentation disorders (Kumar et al., 2011).
Enhanced Bioavailability and Anti-inflammatory Activity : Encapsulation of this compound in phosphatidyl choline micelles has shown improved bioavailability and enhanced anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory conditions (Yashaswini et al., 2017).
Bioavailability and Tissue Distribution : Studies on rats have shown that this compound can penetrate the blood-brain barrier and undergo hepatobiliary excretion, indicating its potential for targeted delivery in various tissues, including the brain (Jan et al., 2008).
Management of Fungal Soybean Diseases : this compound has been tested for its effectiveness in managing fungal diseases in soybeans, demonstrating its potential as a natural alternative for pest control in agriculture (Brooker et al., 2000).
Antioxidative Properties : this compound and its metabolites have shown antioxidative properties, suggesting their potential role in reducing susceptibility to oxidative stress, which is relevant in various health conditions including aging and degenerative diseases (Kang et al., 1998).
Potential in Treating Postmenopausal Osteoporosis : Research has indicated that this compound can inhibit osteoclast formation and reduce bone loss in ovariectomized mice, suggesting its potential as a treatment for postmenopausal osteoporosis (Yang et al., 2021).
Anti-inflammatory Activity : this compound's inhibition of lipoxygenase supports its potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases (Yashaswini et al., 2017).
Antioxidant and Antibacterial Effects in Food Applications : Its strong antioxidant and antibacterial properties make this compound a candidate for enhancing food preservation and safety (Kumar & Singh, 2015).
Impact on Natural Killer Cells and Cancer Cells : this compound affects both natural killer cells and cancer cells, potentially creating an optimal environment for cancer cell sensitization, which could have implications in cancer therapy (Lee & Lee, 2018).
Inducing Apoptosis in Leukemia Cells : this compound has been observed to induce apoptosis in human lymphoid leukemia cells, suggesting its potential application in leukemia treatment (Miyahara et al., 2001).
Propriétés
Numéro CAS |
100016-94-2 |
|---|---|
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-2-methoxyphenol |
InChI |
InChI=1S/C20H20O7/c1-22-17-7-12(3-4-15(17)21)27-20-14-9-23-19(13(14)8-24-20)11-2-5-16-18(6-11)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 |
Clé InChI |
OJVGWDJIYBTWDS-AFHBHXEDSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)O[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O |
SMILES |
COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
SMILES canonique |
COC1=C(C=CC(=C1)OC2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)

